

Comparative study of α -Na₂S₂ and β -Na₂S₂ electrochemical activity

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Compound of Interest

Compound Name: Sodium disulfide

Cat. No.: B1606725

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Introduction

The development of high-energy, cost-effective energy storage systems is paramount for next-generation technologies. Room-temperature sodium-sulfur (Na-S) batteries have emerged as a promising candidate due to the high theoretical capacity of sulfur (1675 mAh g⁻¹) and the natural abundance of sodium. **Sodium disulfide** (Na₂S₂), a key intermediate in the Na-S electrochemical reaction, is a viable cathode material itself, offering a pathway to circumvent the polysulfide shuttle effect that plagues conventional sulfur cathodes. Na₂S₂ exists in two primary polymorphic forms, α -Na₂S₂ and β -Na₂S₂, which possess distinct crystal structures. This guide provides a comprehensive comparative analysis of the electrochemical activity of these two polymorphs, synthesizing data from crystallographic studies, experimental synthesis, and electrochemical characterization to inform researchers in the field of energy storage.

Crystallographic and Structural Analysis

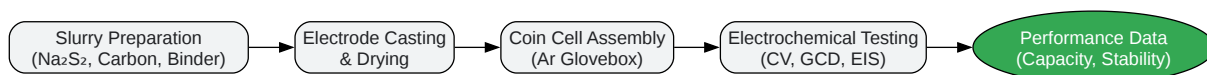
The fundamental electrochemical properties of a material are intrinsically linked to its crystal structure. The arrangement of atoms dictates ionic diffusion pathways, volumetric changes during ion insertion/extraction, and overall stability. Both α -Na₂S₂ and β -Na₂S₂ feature dumbbell-shaped S₂²⁻ anions, but their arrangement with Na⁺ cations differs.

α -Na₂S₂ crystallizes in a hexagonal structure with the P-62m space group.[1] β -Na₂S₂ also adopts a hexagonal crystal system but belongs to the P6₃/mmc space group and is isostructural with Li₂O₂. [1] First-principles calculations have suggested that the β -polymorph is slightly more stable than the α -polymorph.[2]

Table 1: Crystallographic Data for Na₂S₂ Polymorphs

| Property | α -Na ₂ S ₂ | β -Na ₂ S ₂ |
|--------------------|--|---|
| Crystal System | Hexagonal | Hexagonal |
| Space Group | P-62m | P6 ₃ /mmc |
| Lattice Parameters | a = 7.629 Å, c = 5.394 Å | a = 4.494 Å, c = 10.228 Å |
| Formula Units (Z) | 3 | 2 |

The subtle differences in atomic arrangement, particularly the Na⁺ coordination and the spacing between S₂²⁻ units, can theoretically influence the kinetics of sodium ion diffusion.



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References

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